

# Technical Monograph: (2R)-But-3-en-2-ol as a Versatile Chiral Synthone

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## Compound of Interest

Compound Name: (2R)-but-3-en-2-ol

CAS No.: 33447-72-2

Cat. No.: B3260753

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## Introduction & Strategic Significance

**(2R)-But-3-en-2-ol** (also known as (R)-3-buten-2-ol or (R)-methyl vinyl carbinol) is a small but densely functionalized chiral molecule. Its structure features a secondary hydroxyl group adjacent to a terminal alkene, making it a "privileged structure" in asymmetric synthesis.

For drug development professionals, this molecule serves as a pivotal chiral pool starting material. Its utility stems from two core reactivity profiles:

- **Hydroxyl Functionality:** amenable to esterification, etherification, or Mitsunobu inversion.
- **Allylic System:** capable of participating in olefin metathesis, Tsuji-Trost allylic substitutions, and diastereoselective epoxidations.

Unlike its racemic counterpart (CAS 598-32-3), the enantiopure (2R)-isomer allows for the installation of absolute stereochemistry early in a synthetic sequence, often eliminating the need for late-stage chiral resolution.

## Physicochemical Profile

The following data summarizes the core physical properties of **(2R)-but-3-en-2-ol**. Note that while the racemate properties are standard, the optical rotation is specific to the enantiomer.

Property	Value	Notes
CAS Number	33447-72-2	Specific to (2R)-isomer
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O	
Molecular Weight	72.11 g/mol	
Boiling Point	96–97 °C	At 760 mmHg
Density	0.832 g/mL	At 25 °C
Refractive Index	= 1.415	
Flash Point	~16 °C	Highly Flammable
Solubility	Miscible with water, ethanol, ether	
Appearance	Colorless liquid	Pungent odor



*Critical Quality Attribute (CQA): The optical purity (Enantiomeric Excess, ee) is the defining quality parameter. Commercial grades typically require ee > 98% for pharmaceutical applications.*

## Synthesis & Production Methodologies

Production of **(2R)-but-3-en-2-ol** is primarily achieved through Enzymatic Kinetic Resolution (EKR) or Asymmetric Nucleophilic Addition. The EKR route is favored for scale-up due to the robustness of lipases.

## Method A: Enzymatic Kinetic Resolution (Recommended)

This protocol utilizes *Candida antarctica* Lipase B (CAL-B) to selectively acylate the (R)-enantiomer of the racemic alcohol.

Mechanism: CAL-B displays high enantioselectivity for secondary alcohols. In the presence of an acyl donor (e.g., vinyl acetate), CAL-B preferentially catalyzes the transesterification of (R)-3-buten-2-ol to its acetate ester, leaving (S)-3-buten-2-ol unreacted. The (R)-acetate is then separated and hydrolyzed to yield the target (2R)-alcohol.

Protocol Workflow:

- Reaction: Mix racemic 3-buten-2-ol (1.0 equiv) with vinyl acetate (0.6 equiv) in dry hexane or MTBE. Add immobilized CAL-B (Novozym 435, ~10-20 mg/mmol).
- Incubation: Stir at 25–30 °C. Monitor conversion via chiral GC.
- Termination: Stop reaction at ~50% conversion (theoretical maximum for resolution). Filter off enzyme.
- Separation: Separate the volatile (S)-alcohol from the less volatile (R)-acetate via fractional distillation.
- Hydrolysis: Treat (R)-acetate with  $K_2CO_3$  in MeOH/H<sub>2</sub>O to liberate **(2R)-but-3-en-2-ol**.

## Method B: Asymmetric Addition (Alternative)

Direct addition of vinyl nucleophiles to acetaldehyde using chiral ligands (e.g., (-)-MIB with vinylzinc reagents) can yield the (R)-alcohol directly, though this is often more expensive for bulk preparation.

## Synthesis Workflow Diagram



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Figure 1: Enzymatic Kinetic Resolution workflow for isolating **(2R)-but-3-en-2-ol**.

## Synthetic Utility & Applications in Drug Development

**(2R)-But-3-en-2-ol** is a linchpin in the synthesis of polyketide natural products and macrocyclic drugs.

### Total Synthesis of Amphidinolides

The Amphidinolides (e.g., Amphidinolide E, B1, F) are a class of cytotoxic macrolides isolated from dinoflagellates. They exhibit potent antitumor activity.[1]

- Role: The (2R)-alcohol moiety often corresponds to specific chiral centers (e.g., C21 or fragment termini) within the macrolide backbone.
- Chemistry: It undergoes protection (e.g., TBS ether formation) followed by cross-metathesis or esterification to couple with other fragments.

### Cross-Metathesis (CM)

The terminal alkene allows **(2R)-but-3-en-2-ol** to serve as a chiral coupling partner in Ruthenium-catalyzed olefin metathesis.

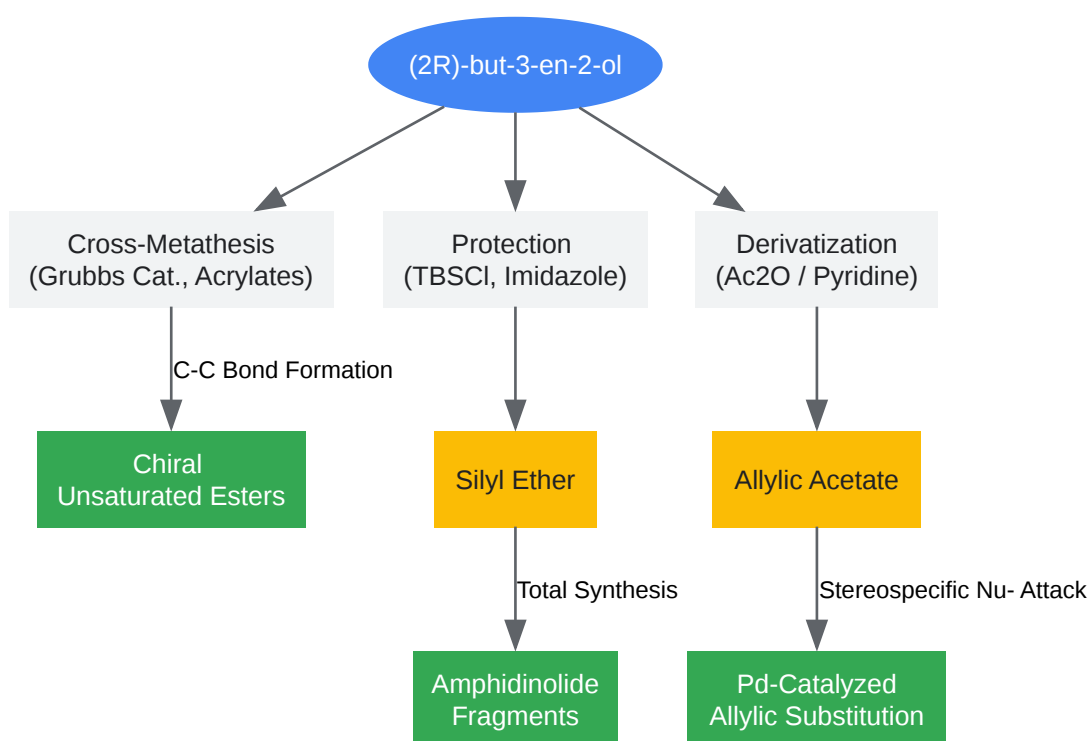
- Application: Reaction with acrylates yields chiral  
-hydroxy-

-unsaturated esters, which are precursors to chiral lactones found in statins and pheromones.

## Tsuji-Trost Allylic Substitution

The hydroxyl group can be converted to a leaving group (carbonate or acetate), allowing Palladium-catalyzed substitution with retention of configuration (via double inversion) or specific stereocontrol depending on the ligand.

## Reaction Pathway Diagram



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Figure 2: Key synthetic pathways utilizing **(2R)-but-3-en-2-ol** as a chiral scaffold.

## Quality Control & Analytics

To ensure the integrity of the chiral center, rigorous analytical methods are required.

- Chiral GC:
  - Column: Beta-DEX 120 or equivalent cyclodextrin-based capillary column.

- Conditions: Isothermal mode (approx. 40–60 °C) is usually sufficient to resolve the enantiomers due to their small size and volatility.
- Specific Rotation:
  - Measure

in a polarimeter. Compare against established literature values for the pure enantiomer (Note: Sign and magnitude must be verified against a certified reference standard as solvent and concentration effects are significant for small alcohols).

## Safety & Handling

- Flammability: Flash point is ~16 °C. Store in a flammables cabinet. Ground all equipment to prevent static discharge.
- Storage: Keep at 2–8 °C to prevent slow polymerization or oxidation.
- Toxicity: Irritating to eyes and skin.[2] Use standard PPE (gloves, goggles, fume hood).

## References

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